N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 688335-45-7
VCID: VC4766005
InChI: InChI=1S/C17H14ClN3OS/c18-13-5-4-6-14(11-13)20-16(22)12-23-17-19-9-10-21(17)15-7-2-1-3-8-15/h1-11H,12H2,(H,20,22)
SMILES: C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C17H14ClN3OS
Molecular Weight: 343.83

N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

CAS No.: 688335-45-7

Cat. No.: VC4766005

Molecular Formula: C17H14ClN3OS

Molecular Weight: 343.83

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide - 688335-45-7

Specification

CAS No. 688335-45-7
Molecular Formula C17H14ClN3OS
Molecular Weight 343.83
IUPAC Name N-(3-chlorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C17H14ClN3OS/c18-13-5-4-6-14(11-13)20-16(22)12-23-17-19-9-10-21(17)15-7-2-1-3-8-15/h1-11H,12H2,(H,20,22)
Standard InChI Key BZRMJJCROVWJTC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS No. 688335-45-7) has the molecular formula C₁₇H₁₄ClN₃OS and a molecular weight of 343.83 g/mol. The structure comprises three distinct regions:

  • 3-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the meta position, contributing electron-withdrawing effects.

  • Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 1-position is substituted with a phenyl group, enhancing steric bulk and π-stacking potential.

  • Thioacetamide linkage: A sulfur atom bridges the imidazole and acetamide moieties, introducing thioether reactivity.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₄ClN₃OS
Molecular Weight343.83 g/mol
IUPAC NameN-(3-chlorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Topological Polar Surface Area97.8 Ų

Spectroscopic Characterization

While experimental data for this specific compound are sparse, analogous thioacetamide-imidazole hybrids are typically characterized using:

  • Nuclear Magnetic Resonance (NMR): To resolve proton environments of the imidazole ring (δ 7.2–8.1 ppm) and chlorophenyl group (δ 7.0–7.5 ppm).

  • Mass Spectrometry (MS): Molecular ion peaks at m/z 343.83 (M⁺) with fragmentation patterns indicative of sulfur and chlorine loss.

  • Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹).

Synthetic Methodologies

Stepwise Synthesis

The synthesis of N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide involves a multi-step sequence:

  • Imidazole Formation: Condensation of 1-phenyl-1H-imidazole-2-thiol with chloroacetamide derivatives under basic conditions (e.g., triethylamine in dichloromethane).

  • Acylation: Reaction of the thiol intermediate with N-(3-chlorophenyl)acetamide using coupling agents like EDCI/HOBt.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
11-phenylimidazole-2-thiol, K₂CO₃, DMF, 80°C78%
2N-(3-chlorophenyl)acetamide, EDCI, HOBt, DCM65%

Scalability Challenges

Large-scale production faces hurdles due to:

  • Sulfur Sensitivity: Thioether bonds are prone to oxidation, necessitating inert atmospheres (N₂/Ar).

  • Byproduct Formation: Competing reactions at the imidazole nitrogen require precise stoichiometric control.

Biological Activities and Mechanisms

Anticancer Activity

Imidazole derivatives disrupt tubulin polymerization and topoisomerase II, inducing apoptosis in cancer cells . For example, N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide inhibits HeLa cell proliferation (IC₅₀ = 9.7 µM). The chlorine atom in N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide may enhance DNA intercalation, though in vitro validation is needed.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: The compound’s modular structure allows derivatization at the chlorophenyl (R₁) and imidazole (R₂) positions to enhance bioavailability.

  • Prodrug Design: Thioacetamide’s metabolic stability supports its use as a prodrug scaffold for targeted drug delivery.

Material Science

  • Coordination Chemistry: The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis and sensors.

Comparative Analysis with Structural Analogs

Table 3: Benchmarking Against Related Compounds

Compound NameMolecular WeightKey ActivityReference
N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide343.83Antimicrobial (predicted)
N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide392.87Anticancer (IC₅₀ = 9.7 µM)
2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide392.90Antibacterial (IC₅₀ = 12 µM)

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